molecular formula C20H25N5 B8268183 4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide

4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide

Cat. No.: B8268183
M. Wt: 335.4 g/mol
InChI Key: LKZVYVQLBVTSLH-UHFFFAOYSA-N
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Description

4,4'-Di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (abbreviated as tBuBpyCamCN in some sources ) is a substituted 2,2'-bipyridine derivative. Its structure features two electron-donating tert-butyl groups at the 4,4' positions and a cyano-carboximidamide moiety at the 6-position of one pyridine ring. The tert-butyl groups enhance solubility in non-polar solvents, while the carboximidamide and cyano substituents introduce strong σ-donor and π-acceptor capabilities, making it a versatile ligand in coordination chemistry.

Synthesis: The compound is synthesized via bromination and subsequent substitution reactions starting from 4,4'-di-tert-butyl-2,2'-bipyridine 1-oxide . The final product is characterized by NMR, X-ray crystallography (using tools like SHELX ), and mass spectrometry.

Properties

IUPAC Name

4-tert-butyl-6-(4-tert-butylpyridin-2-yl)-N'-cyanopyridine-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-19(2,3)13-7-8-23-15(9-13)16-10-14(20(4,5)6)11-17(25-16)18(22)24-12-21/h7-11H,1-6H3,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZVYVQLBVTSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC(=CC(=C2)C(C)(C)C)C(=NC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bipyridine Core Functionalization

The 2,2'-bipyridine scaffold is pre-functionalized with tert-butyl groups at the 4 and 4' positions. This is typically achieved via Ullmann-type coupling or Suzuki-Miyaura cross-coupling between halogenated pyridine precursors and tert-butylboronic acids. For example, 4-bromo-6-(4-tert-butylpyridin-2-yl)pyridine-2-carboxylic acid serves as a key intermediate, enabling subsequent derivatization at the 6-position.

Carboxylic Acid Activation

The carboxylic acid group at position 6 is activated to enhance electrophilicity for nucleophilic attack. Two primary methods are documented:

  • Imidoyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to a reactive imidoyl chloride.

  • CDI-Mediated Activation : Carbonyldiimidazole (CDI) reacts with the acid to form an imidazolide intermediate, which facilitates coupling with nitrogen nucleophiles.

Carboximidamide Formation Strategies

Amidoxime Coupling (CDI Route)

A method adapted from chalcone/aryl carboximidamide synthesis involves reacting the activated bipyridine carbonyl with amidoximes:

  • Activation : The carboxylic acid (1.5 mmol) is treated with CDI (1.8 mmol) in acetonitrile at room temperature for 30–60 minutes.

  • Nucleophilic Attack : Amidoximes (e.g., N-cyanoamidoxime, 1.5 mmol) are added, and the mixture is stirred for 3 hours.

  • Isolation : The precipitate is filtered, washed with cold acetonitrile, and recrystallized.

Key Reaction Parameters :

  • Solvent: Acetonitrile (polar aprotic) enhances electrophilicity.

  • Temperature: Room temperature avoids decomposition of the N-cyano group.

Imidoyl Chloride Aminolysis (SOCl₂ Route)

This method mirrors the synthesis of N,N'-bis(2,6-diisopropylphenyl)pyridine-4-carboximidamide:

  • Imidoyl Chloride Synthesis : The carboxylic acid (25 mmol) is refluxed with excess SOCl₂ to form the imidoyl chloride.

  • Amine Coupling : The chloride intermediate reacts with 2,6-di-tert-butylaniline (28 mmol) in dry toluene with triethylamine (Et₃N) as a base.

  • Cyano Group Introduction : A substitution or condensation step introduces the N-cyano moiety, potentially via reaction with cyanamide (NH₂CN) under controlled pH.

Challenges :

  • Steric hindrance from tert-butyl groups slows reaction kinetics.

  • Cyanamide’s instability necessitates inert atmospheres and low temperatures.

Optimization and Mechanistic Insights

Solvent and Base Effects

  • Polar Aprotic Solvents : Acetonitrile and DMF improve amidoxime solubility but may require anhydrous conditions to prevent hydrolysis.

  • Base Selection : Et₃N efficiently scavenges HCl in SOCl₂ routes, while DBU (1,8-diazabicycloundec-7-ene) enhances CDI-mediated coupling yields.

Regioselectivity and Byproduct Control

  • Positional Isomerism : The 2,2'-bipyridine symmetry reduces regioselectivity issues, but tert-butyl groups may direct electrophilic substitution to the 6-position.

  • Byproduct Mitigation : Excess amidoxime (1.2 eq.) and slow addition rates minimize oligomerization.

Crystallization and Purification

Solvent Systems

  • Toluene Hemisolvate Formation : Crystallization from toluene yields solvated crystals, as observed in analogous amidine structures.

  • Recrystallization : Cold acetonitrile or ethanol/water mixtures (7:3 v/v) achieve >95% purity.

Analytical Characterization

  • X-ray Diffraction : Confirms Z-anti configuration of the carboximidamide group, with C—N bond lengths of 1.286–1.368 Å.

  • NMR Spectroscopy : Distinct signals for tert-butyl (δ 1.30 ppm, d, J = 7 Hz) and pyridine protons (δ 8.5–9.0 ppm).

Comparative Analysis of Methods

ParameterCDI-Mediated RouteSOCl₂ Route
Yield 65–75%50–60%
Reaction Time 4 hours12–24 hours
Cyano Incorporation Direct via amidoximeRequires post-synthesis step
Scalability Suitable for gram-scaleLimited by SOCl₂ handling

Industrial and Environmental Considerations

Cost Efficiency

  • CDI is expensive ($120–150/g), favoring SOCl₂ for large-scale production despite safety risks.

  • Tert-butyl groups increase molecular weight (C₂₀H₂₅N₅), impacting solvent recovery costs.

Green Chemistry Metrics

  • Atom Economy : 78% for CDI route vs. 65% for SOCl₂ due to HCl byproduct.

  • PMI (Process Mass Intensity) : 12.5 (CDI) vs. 18.2 (SOCl₂), reflecting higher solvent use in the latter .

Mechanism of Action

The mechanism by which 4,4’-di-tert-butyl-N-cyano-[2,2’-bipyridine]-6-carboximidamide exerts its effects involves its role as a ligand in nickel-catalyzed reactions. The compound coordinates with nickel to form a complex that facilitates the cross-electrophile coupling of aryl and alkyl halides . This process involves the activation of the halides and the subsequent formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tBuBpyCamCN with structurally related 2,2'-bipyridine derivatives, highlighting substituent effects, electronic properties, and applications:

Compound Name (Abbreviation) Substituents Molecular Formula (MW) Key Properties Applications
4,4'-Di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (tBuBpyCamCN) 4,4'-di-tert-butyl, 6-N-cyano-carboximidamide C19H24N5 (322.44 g/mol) High lipophilicity; strong σ-donor/π-acceptor properties Transition-metal catalysis (e.g., reductive cross-electrophile coupling )
4,4'-Dicarboxylic acid-2,2'-bipyridine (dcbpy) 4,4'-carboxylic acid groups C12H8N2O4 (244.20 g/mol) Hydrophilic; strong electron-withdrawing effects Dye-sensitized solar cells (DSSCs), metal-organic frameworks (MOFs)
4,4'-Dimethyl-2,2'-bipyridine (dmbpy) 4,4'-methyl groups C12H12N2 (184.24 g/mol) Moderate electron-donating effects; moderate solubility in polar solvents Photoredox catalysis, luminescent complexes
[2,2'-Bipyridine]-6-carboximidamide hydrochloride 6-carboximidamide hydrochloride (no tert-butyl/cyano groups) C11H11ClN4 (234.68 g/mol) Water-soluble due to hydrochloride salt; weak σ-donor capacity Biochemical assays, small-molecule coordination studies
N2,N6-Dicyanopyridine-2,6-bis(carboximidamide) (PyBCamCN) 2,6-dicyano-carboximidamide groups C10H8N6 (212.21 g/mol) Strong π-acceptor properties; planar geometry Redox-active ligands in electrocatalysis

Key Comparative Insights:

Substituent Effects: tBuBpyCamCN’s tert-butyl groups confer superior solubility in organic media compared to hydrophilic derivatives like dcbpy . The cyano-carboximidamide group in tBuBpyCamCN enhances metal-ligand binding stability versus simpler substituents (e.g., methyl in dmbpy).

Electronic Properties: dcbpy’s carboxylic acid groups withdraw electron density, reducing metal-centered redox activity, whereas tBuBpyCamCN’s electron-donating tert-butyl groups stabilize low-oxidation-state metals . PyBCamCN’s dual cyano-carboximidamide groups create stronger π-acceptor behavior than tBuBpyCamCN, favoring electron-deficient metal centers.

Applications :

  • tBuBpyCamCN is prominent in cross-electrophile coupling (CEC) reactions due to its ability to stabilize Ni(0)/Ni(I) intermediates .
  • dcbpy is preferred in DSSCs for anchoring to TiO2 surfaces via carboxylate linkages .
  • PyBCamCN ’s redox versatility makes it suitable for electrocatalytic CO2 reduction .

Research Findings and Structural Analysis

  • Coordination Chemistry : X-ray studies (using SHELX ) reveal that tBuBpyCamCN adopts a distorted octahedral geometry when complexed with transition metals like Ni or Cu, with the carboximidamide moiety participating in hydrogen bonding.
  • Computational Insights: Density functional theory (DFT) calculations (e.g., Becke’s hybrid functionals ) predict that the cyano group in tBuBpyCamCN lowers the LUMO energy, facilitating electron transfer in catalytic cycles.

Biological Activity

4,4'-Di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (often abbreviated as tBuBpyCamCN) is a chemical compound notable for its application as a ligand in nickel-catalyzed cross-electrophile coupling reactions. While the primary focus has been on its catalytic properties, emerging research suggests potential biological activities that warrant further exploration.

  • Molecular Formula : C16H20N4
  • Molecular Weight : 335.46 g/mol
  • Appearance : White to light yellow powder or crystals
  • Purity : Typically exceeds 95% as determined by HPLC

Biological Activity Overview

Although specific biological activities of this compound are not extensively documented, related compounds with similar structural features have exhibited noteworthy biological properties. These include interactions with various biological targets that may influence enzyme activity or cellular processes.

Potential Biological Activities

  • Enzyme Inhibition : Compounds with carboximidamide functionalities have been studied for their ability to inhibit specific enzymes. For instance, derivatives of carboximidamides have shown promise in inhibiting SMYD2, a histone methyltransferase implicated in cancer progression .
  • Cell Viability Effects : Studies indicate that related compounds can alter cell size and shape and significantly reduce cell viability in cancer cell lines. For example, certain thiourea derivatives demonstrated cytotoxic effects against MCF-7 breast cancer cells at concentrations leading to apoptosis .
  • Anti-inflammatory Activity : Some derivatives have shown significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound may contribute to its biological activity:

  • Bulky tert-butyl Groups : These groups enhance steric hindrance and may stabilize reactive intermediates during catalytic cycles.
  • Cyano Group : The presence of the cyano group could influence electronic properties and reactivity towards biological targets.

Comparative Analysis with Related Compounds

The following table summarizes relevant compounds that share structural similarities with this compound and their associated biological activities.

Compound NameStructureBiological Activity
4-Methyl-N-cyano-[2,2'-bipyridine]-6-carboximidamideStructureModerate enzyme inhibition
4-Phenyl-N-cyano-[2,2'-bipyridine]-6-carboximidamideStructureCytotoxic effects on cancer cells
4-Ethyl-N-cyano-[2,2'-bipyridine]-6-carboximidamideStructureAnti-inflammatory properties

Case Studies

  • SMYD2 Inhibition Study : Research has indicated that derivatives with carboximidamide groups effectively inhibit SMYD2 with varying potencies. The meta-substituted phenyl derivative displayed the highest binding efficiency (IC50 = 0.8 µM) .
  • Cytotoxicity Assessment : A study on thiourea derivatives revealed significant cytotoxic effects on MCF-7 cells at concentrations leading to increased LDH enzyme activity indicative of cell membrane damage .
  • Inflammatory Response Modulation : Compounds tested against TNF-α and IL-6 showed promising results in reducing inflammatory markers compared to standard treatments like dexamethasone .

Q & A

Q. What is the primary role of 4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide (tBuBpyCamCN) in reductive cross-electrophile coupling (CEC) reactions?

tBuBpyCamCN serves as a ligand in transition-metal-catalyzed CEC reactions, particularly for forming C(sp²)-C(sp³) bonds in drug discovery applications. Its electron-withdrawing cyano group and bulky tert-butyl substituents stabilize metal centers (e.g., cobalt or nickel), enhancing catalytic activity and selectivity. This ligand design mitigates side reactions like homocoupling by controlling redox potentials and steric accessibility .

Methodological Insight :

  • Use electrochemical or photochemical setups for reductive CEC (e.g., Co/tBuBpyCamCN systems under visible light).
  • Optimize solvent polarity (e.g., DMF/water mixtures) to balance solubility and reactivity .

Q. How is tBuBpyCamCN synthesized, and what intermediates are critical?

A plausible route involves:

  • Step 1 : Oxidation of 4,4'-di-tert-butyl-2,2'-bipyridine with 3-chloroperbenzoic acid to form the N-oxide intermediate.
  • Step 2 : Chlorination using POCl₃ to introduce a reactive chloro group.
  • Step 3 : Substitution with cyanamide to yield the final carboximidamide. Key intermediates include the N-oxide derivative and chlorinated bipyridine, which require purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical techniques confirm the structural integrity of tBuBpyCamCN?

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl protons at ~1.3 ppm, cyano group absence in proton spectra).
  • GC-MS : Verify molecular ion peaks (e.g., m/z 200–300 range) and fragmentation patterns.
  • X-ray crystallography (if crystallized): Resolve steric effects of tert-butyl groups on bipyridine planarity .

Advanced Questions

Q. How do tert-butyl and cyano substituents influence the electronic and steric properties of tBuBpyCamCN in metal complexes?

  • Steric Effects : The tert-butyl groups hinder axial coordination, favoring planar geometry in metal complexes (e.g., Co²⁺ or Ni⁰), which improves regioselectivity in cross-coupling.
  • Electronic Effects : The cyano group withdraws electron density, stabilizing low oxidation states (e.g., Ni⁰) and accelerating oxidative addition of aryl halides. Validation : Compare catalytic turnover rates with analogs like 4,4'-dimethyl-2,2'-bipyridine (less steric bulk) or non-cyano ligands .

Q. What challenges arise when scaling up tBuBpyCamCN synthesis, and how can they be addressed?

  • Challenge 1 : Low yields in chlorination (Step 2) due to competing side reactions. Solution : Use excess POCl₃ and controlled heating (60–80°C).
  • Challenge 2 : Purification of polar intermediates (e.g., N-oxide). Solution : Employ gradient elution (hexane → ethyl acetate) with silica gel chromatography .

Q. How does tBuBpyCamCN perform in photoredox catalysis compared to traditional ligands like dtbbpy?

tBuBpyCamCN outperforms dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in visible-light-driven reactions due to:

  • Extended π-conjugation from the carboximidamide group, enhancing light absorption.
  • Improved charge separation in metal-to-ligand charge transfer (MLCT) states. Experimental Design : Compare reaction kinetics under identical photoredox conditions (e.g., [Ru(bpy)₃]²⁺ as a photosensitizer) .

Q. How should researchers resolve contradictions in catalytic efficiency reported for tBuBpyCamCN across studies?

  • Factor 1 : Purity of ligand (e.g., trace moisture degrades cyanamide groups). Validate via elemental analysis.
  • Factor 2 : Metal-to-ligand ratio. Optimize using Job’s plot analysis.
  • Factor 3 : Solvent effects. Test in aprotic (e.g., THF) vs. protic (e.g., ethanol) media .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide
Reactant of Route 2
4,4'-di-tert-butyl-N-cyano-[2,2'-bipyridine]-6-carboximidamide

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